molecular formula C22H25N3O3S B2733248 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-74-2

2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2733248
CAS RN: 631853-74-2
M. Wt: 411.52
InChI Key: JZWNWHVZDIOGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

  • Heterocyclic Ring Reactions : The compound is involved in reactions at the heterocyclic ring-carbon and nitrogen atoms, demonstrating potential as an intermediate for further chemical transformations (Levine, Chu, & Bardos, 1977).
  • Isothiocyanate Reactions : It reacts with isothiocyanates to generate novel structures, suggesting its utility in the synthesis of diverse heterocyclic compounds (Klásek, Mrkvička, Lyčka, Mikšík, & Růžička, 2009).
  • Antimicrobial Activity Synthesis : The compound's derivatives have been synthesized and evaluated for antimicrobial activities, showing potential applications in developing new antimicrobial agents (Vartale, Halikar, & Pawar, 2013).

Applications in Corrosion Inhibition

  • Corrosion Inhibitors : Derivatives of the compound have been investigated as corrosion inhibitors for mild steel in acidic environments, indicating their potential industrial applications in protecting metals from corrosion (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Catalysis and Ligand Applications

Environmental and Green Chemistry

  • Water-Mediated Syntheses : The compound has been involved in one-pot, three-component syntheses in water, highlighting its role in promoting environmentally friendly chemical processes (Azizian, Delbari, & Yadollahzadeh, 2014).

properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-7-5-8-14(11-13)28-3)18-15(23-20)9-6-10-16(18)26/h5,7-8,11-12,17H,4,6,9-10H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWNWHVZDIOGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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